molecular formula C17H27NaO3S B008358 Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts CAS No. 68081-81-2

Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts

Cat. No. B008358
CAS RN: 68081-81-2
M. Wt: 334.5 g/mol
InChI Key: HUKUZKXWBQJYTO-UHFFFAOYSA-M
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Description

“Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts” is a chemical compound with the EC number 287-494-3 and the CAS number 85536-14-7 . It is used in various applications due to its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities .


Synthesis Analysis

The most widely used method for preparing sulfonates, including this compound, is the sulfonation reaction through a continuous reactor such as a falling film reactor . Generally, 4-C10-13-sec-alkylbenzene and sulfur trioxide react through the reactor, then sodium hydroxide or sodium carbonate neutralizes, finally obtaining the product .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

In the synthesis process, 4-C10-13-sec-alkylbenzene and sulfur trioxide react through a reactor . Then, sodium hydroxide or sodium carbonate neutralizes the reaction, finally obtaining the product .


Physical And Chemical Properties Analysis

This compound appears as a pale brown to dark brown viscous liquid . It is slightly soluble in water and is stable under normal conditions .

Scientific Research Applications

Photolytic Oxidation in Aqueous Solution

  • Benzenesulfonic acid derivatives undergo photolysis in the presence of sodium hypochlorite, leading to the formation of various compounds including carbon dioxide and sulfuric acid. This process is significant in chemical reactions involving photolytic oxidation (Nakamura & Ogata, 1977).

Synthesis of Ion-Selective Membranes

  • Methacrylated 2,3,4-tris(alkoxy)benzenesulfonates, including the sodium salt form, have been developed for potential use in ion-selective membranes. These compounds display unique thermal behavior and form structures conducive to ion transport, showcasing their potential in membrane technology (Zhu et al., 2006).

Electropolymerization Studies

  • p-Benzenesulfonic acid derivatives, including the sodium salt form, have been theoretically studied for their electronic structures, which are crucial for understanding their electrooxidation properties. This research aids in the prediction of reactive sites in electropolymerization processes (Nabais et al., 2004).

Role in Catalysis and Industrial Applications

  • Benzenesulfonic acid and its sodium salt are used as catalysts in various industrial processes. They are especially prominent in the dyestuffs industry due to their ability to increase water-solubility of compounds (Smith & Tatchell, 1969).

Application in Alkylation Reactions

  • Benzenesulfonic acid has been tested as a catalyst for the alkylation of phenol with polyisobutylene, demonstrating its effectiveness as a less corrosive alternative to traditional catalysts in such chemical reactions (Belov et al., 1982).

Safety And Hazards

This compound is classified as a flammable material and can cause moderate irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 .

Future Directions

As of now, the sulfonation reaction through a continuous reactor is the most widely used method for preparing sulfonates . Future research and development may focus on improving the efficiency of this process or exploring new synthesis methods. As always, safety and environmental impact will be important considerations in future directions.

properties

IUPAC Name

sodium;4-undecan-3-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKUZKXWBQJYTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058679
Record name Sodium 4-(undecan-3-yl)benzene-1-sulfonate
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Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS]
Record name SODIUM ALKYLBENZENESULFONATES
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Record name Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts
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Record name (C10-C16) Alkyl benzene sulfonic acid sodium salt
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Density

1 at 68 °F (USCG, 1999)
Record name SODIUM ALKYLBENZENESULFONATES
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Product Name

Sodium 4-(undecan-3-yl)benzene-1-sulfonate

CAS RN

68081-81-2, 127184-52-5, 18777-52-1
Record name SODIUM ALKYLBENZENESULFONATES
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Record name Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts
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Record name Sodium 4-(undecan-3-yl)benzene-1-sulfonate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts
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